![molecular formula C16H11ClN4O2 B2750782 3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid CAS No. 866133-49-5](/img/structure/B2750782.png)
3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid
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Description
Scientific Research Applications
Antimicrobial Activity
Triazole compounds have been found to exhibit antimicrobial activity . They can bind with a variety of enzymes and receptors in the biological system, making them effective against a wide class of Gram-positive and Gram-negative bacteria .
Antifungal Activity
Triazole-based drugs like fluconazole and voriconazole are commonly used in clinical applications for their antifungal properties .
Anticancer Activity
Triazole compounds have shown potential in anticancer activity . They can form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities, such as anticancer .
Antiviral Activity
Compounds containing a triazole structure have been developed and proved to have antiviral properties . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Material Science Applications
Due to their electron-deficient nature, triazole compounds exhibit excellent electron-transport and hole-blocking properties . This makes them promising organic materials in material science applications .
Anticonvulsant Activity
Triazole compounds have shown potential in anticonvulsant activity . For example, Rufinamide is an antiepileptic drug that contains a triazole structure .
Antidepressant Activity
Triazole compounds like trazodone and nefazodone have been used as antidepressants . Their unique structure allows them to interact with various enzymes and receptors in the biological system, providing antidepressant effects .
properties
IUPAC Name |
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-3-1-10(2-4-11)12-7-8-21-16(13(12)9-18)19-14(20-21)5-6-15(22)23/h1-4,7-8H,5-6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXBAOVNJWUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=NC(=NN3C=C2)CCC(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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